6-(Diphenylphosphanyl)hexanoic acid
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Overview
Description
6-(Diphenylphosphino)hexanoic acid is an organophosphorus compound with the molecular formula C18H21O2P. It is a derivative of hexanoic acid, where a diphenylphosphino group is attached to the sixth carbon atom. This compound is primarily used as a ligand in coordination chemistry and catalysis, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Diphenylphosphino)hexanoic acid typically involves the reaction of hexanoic acid with diphenylphosphine. One common method includes the use of a Grignard reagent, where diphenylphosphine is reacted with a hexanoic acid derivative under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of 6-(Diphenylphosphino)hexanoic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(Diphenylphosphino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The diphenylphosphino group can participate in substitution reactions, particularly in the formation of coordination complexes
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: The compound can react with various electrophiles in the presence of a base
Major Products Formed:
Phosphine Oxides: Formed through oxidation reactions.
Phosphines: Resulting from reduction reactions.
Coordination Complexes: Formed through substitution reactions with metal ions
Scientific Research Applications
6-(Diphenylphosphino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 6-(Diphenylphosphino)hexanoic acid primarily involves its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic processes. The diphenylphosphino group acts as an electron donor, facilitating the formation of these complexes and enhancing their reactivity in chemical reactions .
Comparison with Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar reactivity but lacks the hexanoic acid moiety.
6-Azidohexanoic Acid: Another derivative of hexanoic acid, but with an azido group instead of a diphenylphosphino group.
Uniqueness: 6-(Diphenylphosphino)hexanoic acid is unique due to its combination of a phosphine ligand with a hexanoic acid backbone, providing both reactivity and stability. This makes it particularly valuable in catalysis and coordination chemistry, where it can form stable complexes with a variety of metal ions .
Properties
CAS No. |
59847-19-7 |
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Molecular Formula |
C18H21O2P |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
6-diphenylphosphanylhexanoic acid |
InChI |
InChI=1S/C18H21O2P/c19-18(20)14-8-3-9-15-21(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,19,20) |
InChI Key |
DCNCQTXEEAAZBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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